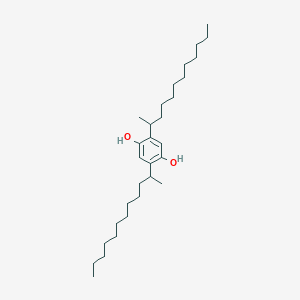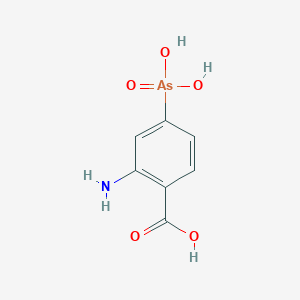![molecular formula C21H25ClN2O2 B13750540 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride CAS No. 60752-78-5](/img/structure/B13750540.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: is a heterocyclic organic compound It is known for its unique structure, which includes an azetidine ring and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylpentynyl Group: The ethylpentynyl group is introduced via an alkylation reaction.
Attachment of the Naphthalenylcarbamate Group: The naphthalenylcarbamate group is attached through a carbamation reaction.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically follows similar steps as outlined above, with optimization for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpentynyl group.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethylpentynyl group.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted naphthalenylcarbamate derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules.
Drug Development: It is investigated for its potential as a lead compound in drug discovery.
Medicine:
Therapeutic Research: The compound is studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound is utilized in analytical methods to study its properties and behavior.
Mécanisme D'action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and naphthalenylcarbamate group play crucial roles in binding to these targets, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, but the compound is known to modulate certain enzymatic activities and receptor functions.
Comparaison Avec Des Composés Similaires
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate chloride
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the azetidine ring. While the core structure remains the same, the nature of the substituent (e.g., butyl, propyl, ethyl) affects the compound’s properties.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique structure of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride makes it particularly suitable for specific research applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
60752-78-5 |
|---|---|
Formule moléculaire |
C21H25ClN2O2 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-4-21(5-2,6-3)23-14-17(15-23)25-20(24)22-19-13-9-11-16-10-7-8-12-18(16)19;/h1,7-13,17H,5-6,14-15H2,2-3H3,(H,22,24);1H |
Clé InChI |
POMIKKANCFVUTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


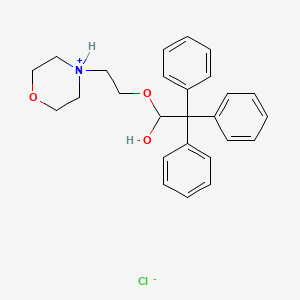
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
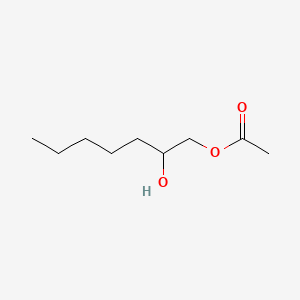

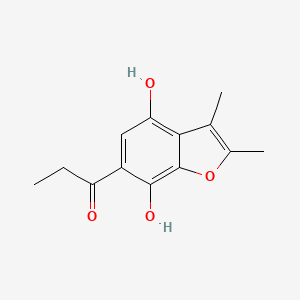
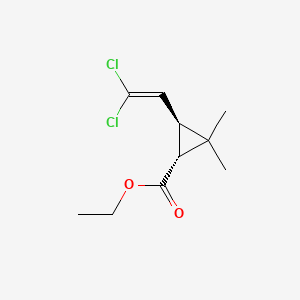
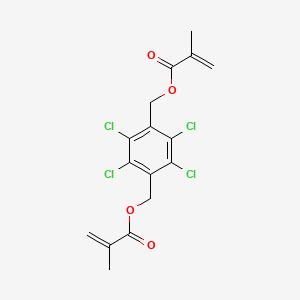
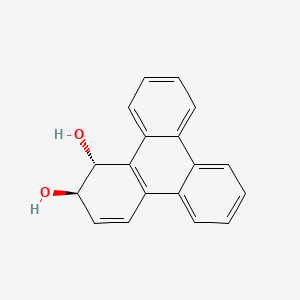
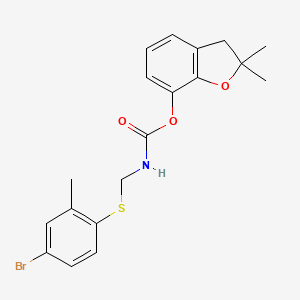
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
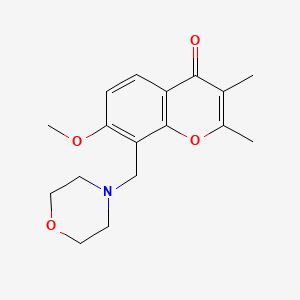
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
